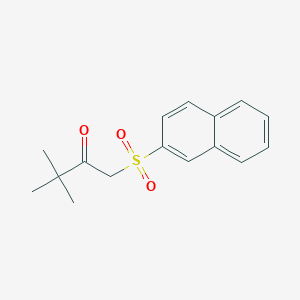![molecular formula C18H15BrN2O2S B285647 2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethylphenyl)ethanone](/img/structure/B285647.png)
2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethylphenyl)ethanone is a chemical compound that has gained significant attention in the field of scientific research. This compound is a member of the oxadiazole family, which has been extensively studied due to its potential applications in various fields, including medicine, agriculture, and material science.
作用機序
The mechanism of action of 2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethylphenyl)ethanone is not fully understood. However, studies have suggested that this compound may interact with specific proteins and enzymes, leading to changes in their activity and function. This interaction may be responsible for the observed physiological and biochemical effects of this compound.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as a cancer therapeutic agent. Additionally, this compound has been shown to exhibit antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases.
実験室実験の利点と制限
One of the major advantages of 2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethylphenyl)ethanone is its ease of synthesis and purification. This compound can be synthesized in large quantities and purified by recrystallization, making it readily available for use in various lab experiments. However, one of the limitations of this compound is its limited solubility in water, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of 2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethylphenyl)ethanone. One of the major areas of interest is the development of new metal ion sensors based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the synthesis of new derivatives of this compound may lead to the development of new compounds with improved properties and applications.
合成法
The synthesis of 2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethylphenyl)ethanone involves the reaction of 2-bromo-5-(2-bromophenyl)-1,3,4-oxadiazole with 4-ethylbenzenethiol in the presence of a base such as potassium carbonate. This reaction leads to the formation of the desired product, which can be purified by recrystallization.
科学的研究の応用
2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethylphenyl)ethanone has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to exhibit excellent selectivity and sensitivity towards copper ions, making it a promising candidate for the development of new metal ion sensors.
特性
分子式 |
C18H15BrN2O2S |
|---|---|
分子量 |
403.3 g/mol |
IUPAC名 |
2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-ethylphenyl)ethanone |
InChI |
InChI=1S/C18H15BrN2O2S/c1-2-12-7-9-13(10-8-12)16(22)11-24-18-21-20-17(23-18)14-5-3-4-6-15(14)19/h3-10H,2,11H2,1H3 |
InChIキー |
CODPSGYRIZKMSR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br |
正規SMILES |
CCC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(4-chlorophenyl)sulfanyl]dihydro-2(3H)-furanone](/img/structure/B285574.png)
![3-[(4-tert-butylphenyl)sulfanyl]-N-ethylpropanamide](/img/structure/B285575.png)
![N-(tert-butyl)-2-[(4-tert-butylphenyl)sulfanyl]acetamide](/img/structure/B285576.png)

![1-(4-Tert-butylphenyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B285580.png)

![3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide](/img/structure/B285583.png)
![2-[1-(Benzenesulfonyl)benzimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B285585.png)
![N-(3-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide](/img/structure/B285586.png)
![N-(2-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide](/img/structure/B285588.png)

